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Compound of Interest

Compound Name: Axl-IN-3

Cat. No.: B15142289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Axl tyrosine kinase inhibitor,

Axl-IN-3, including its mechanism of action, a summary of sensitive cell lines, and detailed

protocols for assessing its efficacy.

Introduction to Axl-IN-3
Axl-IN-3 is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase,

with a reported IC50 of 41.5 nM[1]. AXL is a member of the TAM (Tyro3, Axl, Mer) family of

receptor tyrosine kinases and its overexpression is implicated in various cancers, contributing

to tumor growth, metastasis, and the development of drug resistance[2][3][4]. AXL signaling

promotes cell survival, proliferation, and migration through the activation of downstream

pathways, including the PI3K/AKT and RAS/MEK/ERK pathways[2][5][6]. Axl-IN-3 exerts its

anti-cancer effects by inhibiting AXL phosphorylation, thereby blocking these downstream

signaling cascades.

Cell Lines Sensitive to Axl-IN-3 Treatment
Axl-IN-3 has demonstrated anti-proliferative activity in various cancer cell lines. The sensitivity

to Axl-IN-3 and other AXL inhibitors is often correlated with the level of AXL expression. High

AXL expression is frequently observed in mesenchymal-like cancer cells and is associated with

resistance to other targeted therapies[7].
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Cell Line Cancer Type IC50 / GI50 (µM) Notes

SKOV3 Ovarian Cancer 1.02 (GI50)

Axl-IN-3 treatment in

SKOV3 cells leads to

a dose-dependent

reduction in

phosphorylated AXL

(pAXL) and

downstream pERK1/2

levels[1].

Other AXL Inhibitor

Sensitive Lines (for

context)

Calu-1, H2250, H1299
Non-Small Cell Lung

Cancer (NSCLC)

0.67 to >9.61 (IC50

for BGB324)

Sensitivity to the AXL

inhibitor BGB324

varies across a panel

of NSCLC cell lines[8].

MDA-MB-231,

HCC1806

Triple-Negative Breast

Cancer (TNBC)
Not specified

AXL is overexpressed

in a subset of TNBC,

and its inhibition can

suppress cell

proliferation and

migration[9].

JeKo-1, Mino, SP53,

Maver-1

Mantle Cell

Lymphoma (MCL)

1 to 2 (EC50 for

bemcentinib)

The AXL inhibitor

bemcentinib induces

cell cycle arrest and

apoptosis in MCL cell

lines[10].

Signaling Pathway and Experimental Workflow
Diagrams
Below are diagrams illustrating the AXL signaling pathway and a general workflow for

evaluating the efficacy of Axl-IN-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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